molecular formula C13H21N3O3 B14538594 1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate CAS No. 62399-90-0

1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate

Cat. No.: B14538594
CAS No.: 62399-90-0
M. Wt: 267.32 g/mol
InChI Key: JMANSNOGNNHTMT-UHFFFAOYSA-N
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Description

1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

62399-90-0

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

[1-[butyl-(1-methylpyrazol-3-yl)amino]-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C13H21N3O3/c1-5-6-8-16(12-7-9-15(4)14-12)13(18)10(2)19-11(3)17/h7,9-10H,5-6,8H2,1-4H3

InChI Key

JMANSNOGNNHTMT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NN(C=C1)C)C(=O)C(C)OC(=O)C

Origin of Product

United States

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